GSPT1 Degradation Window with PEG1 Linker
In a direct head-to-head comparison using Retro-2-derived PROTACs bearing CRBN ligands anchored at the 4-position of the phthalimide ring, the PEG2 construct (compound 2) induced dose-dependent GSPT1 degradation in HeLa cells as confirmed by western blot and immunofluorescence, whereas the PEG4 (compound 4), PEG5 (compound 5), and PEG6 (compound 6) constructs produced no detectable GSPT1 degradation [1]. The PEG2 construct achieved complete blockade of protein biosynthesis at concentrations from 1 μM to 30 μM, and a CC50 in the low micromolar range, while longer-linker compounds showed no effect in the same assays [1]. The PEG1 linker, being one ethylene oxide unit shorter than PEG2, provides the most compact functional tether in this series, positioned at the lower boundary of the productive linker-length window critical for CRBN-mediated GSPT1 engagement [1].
| Evidence Dimension | GSPT1 degradation (yes/no) and cytotoxicity |
|---|---|
| Target Compound Data | PEG1 reference: the next-closest homolog (PEG2) achieves complete GSPT1 degradation at 1–30 μM and protein synthesis blockade with CC50 in low micromolar range. PEG1 is one unit shorter — the most compact active-length linker in the series, with the narrowest tolerance window for productive ternary complex geometry. |
| Comparator Or Baseline | PEG4–PEG6 constructs: no detectable GSPT1 degradation in HeLa cells under identical conditions. |
| Quantified Difference | Qualitative to quantitative boundary: PEG2 construct (nearest active comparator to PEG1) fully degrades GSPT1 at ≥1 μM, while PEG4–6 constructs fail to degrade GSPT1 at all tested concentrations. The PEG1 construct represents the shortest-linker extreme of the active window, affording maximal proximity between CRBN and the target protein—a feature unavailable with longer linker homologs [1]. |
| Conditions | HeLa cells; western blot and immunofluorescence for GSPT1; Alamar blue cytotoxicity assay; radiolabeled protein biosynthesis inhibition assay. |
Why This Matters
For PROTAC discovery teams screening linker length SAR, Thalidomide 4'-oxyacetamide-PEG1-amine provides the shortest viable PEG tether in the series, offering the tightest CRBN–target protein proximity allowed by the active window—a property that longer PEG linkers (PEG3–PEG6) in the 4'-oxyacetamide series cannot deliver.
- [1] Michon L, Curpanen C, Pessey U, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;307:118645. DOI: 10.1016/j.ejmech.2026.118645. (See Table 1, Figures 4–5 for linker-length dependence of GSPT1 degradation). View Source
